

Technical Guide: Sourcing and Commercial Availability of 2-(2-Chlorophenyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)nicotinonitrile

CAS No.: 870064-86-1

Cat. No.: B3291174

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Executive Summary

2-(2-Chlorophenyl)nicotinonitrile (also known as 2-(2-chlorophenyl)pyridine-3-carbonitrile) is a critical biaryl scaffold. Unlike commodity chemicals, this compound typically occupies the "made-to-order" or "lead-time" category in the commercial landscape. It serves as a precursor for fused ring systems (e.g., benzo[h]quinolines) and is a structural analog to key intermediates used in succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide provides a self-validating roadmap for sourcing this compound, verifying its identity, and understanding its synthesis to anticipate impurity profiles.

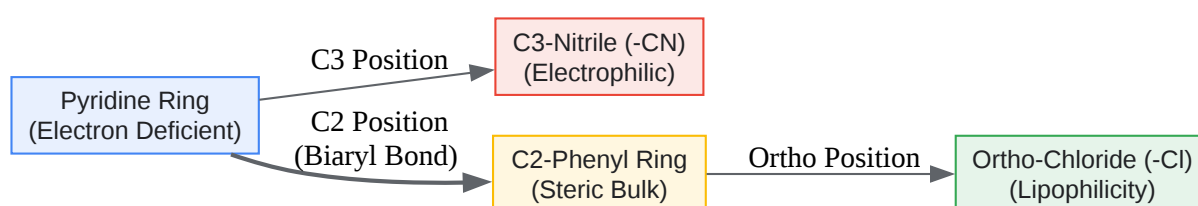
Chemical Identity & Technical Profile

Before initiating procurement, the chemical identity must be unequivocally established to avoid isomer confusion (e.g., distinguishing from the 4-chlorophenyl or 6-chlorophenyl isomers).

Parameter	Specification
Chemical Name	2-(2-Chlorophenyl)nicotinonitrile
IUPAC Name	2-(2-chlorophenyl)pyridine-3-carbonitrile
Molecular Formula	C ₁₂ H ₇ ClN ₂
Molecular Weight	214.65 g/mol
Core Structure	3-Cyanopyridine substituted at position 2 with a 2-chlorophenyl ring
Key Functional Groups	Nitrile (-CN), Aryl Chloride (-Cl), Pyridine Nitrogen
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Physical State	Off-white to pale yellow solid (typically)

Structural Visualization

The following diagram illustrates the core connectivity and potential reactive sites for downstream derivatization (e.g., nitrile hydrolysis or cyclization).



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Figure 1: Functional connectivity of **2-(2-Chlorophenyl)nicotinonitrile**. The steric clash between the nitrile and the ortho-chloride induces a twisted biaryl conformation.

Commercial Availability & Sourcing Strategy

Market Status

This compound is not a high-volume commodity. It is primarily available through:

- Catalog Aggregators: Vendors who list virtual inventories (lead time 2–4 weeks).
- Custom Synthesis: CROs that synthesize it on demand (lead time 4–6 weeks).

Tiered Supplier Analysis

Researchers should approach sourcing using a tiered strategy to balance cost vs. speed.

Supplier Tier	Representative Vendors	Availability Status	Recommended Use
Tier 1: Stock	Enamine, ChemSpace, MolPort	Occasional Stock / Fast Lead	Small scale (mg to g) for R&D screening.
Tier 2: Catalog	Combi-Blocks, ApoBlocks, Ambeed	2-3 Week Lead Time	Scale-up (10g - 100g).
Tier 3: Custom	WuXi AppTec, Pharmaron, Syngene	Make-to-Order	Bulk (>1kg) or GMP requirements.

Procurement Directive

Do not rely on the CAS number alone. The CAS 13019-38-0 is occasionally misindexed in databases.

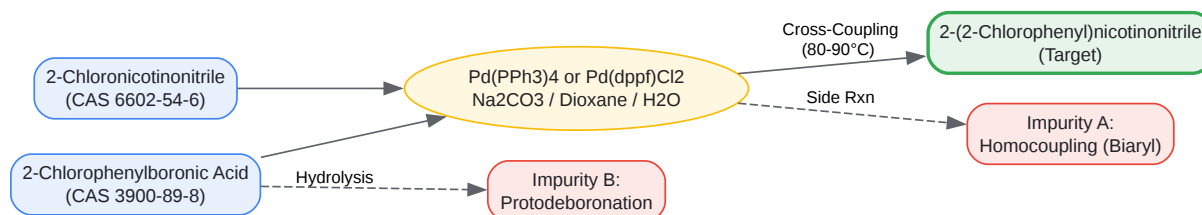
- Action: Always search by Structure (SMILES) or Chemical Name.
- SMILES String: N#Cc1cccnc1-c1ccccc1Cl
- InChIKey: Verify with vendor (e.g., WYEMLYFITZORAB - Note: Verify specific isomer key).

Synthesis & Impurity Profiling (Expertise Pillar)

Understanding the synthesis is mandatory for quality control. The commercial route almost exclusively utilizes a Suzuki-Miyaura cross-coupling. This dictates the impurity profile you must screen for.

The Synthetic Route

The reaction couples 2-chloronicotinonitrile with 2-chlorophenylboronic acid.



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Figure 2: Primary synthetic pathway and associated impurity risks. Palladium residues and homocoupling byproducts are the primary quality concerns.

Critical Quality Attributes (CQA)

When receiving a batch, the Certificate of Analysis (CoA) must be validated against these risks:

- Palladium Content: If used for biological screening, residual Pd must be <10 ppm.
- Regioisomers: Ensure the coupling occurred at the C2 position (verify via ¹H-NMR).
- Unreacted Halide: 2-Chloronicotinonitrile is electrophilic and can react with biological nucleophiles (false positives in assays).

Quality Assurance Protocols

To validate the material received from a vendor, use the following analytical method. This protocol is designed to separate the product from its likely synthetic precursors.

HPLC Method (Reverse Phase)[2][3]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
- Expected Retention: The target compound is lipophilic (LogP ~2.5 - 3.0) and will elute late in the gradient, after the more polar boronic acid and nicotinonitrile precursors.

1H-NMR Validation (DMSO-d6, 400 MHz)

Look for the characteristic splitting pattern:

- Pyridine Ring: 3 protons. The C6-H is typically a doublet of doublets (dd) further downfield (~8.8 ppm).
- Phenyl Ring: 4 protons. The multiplet pattern will be complex due to the ortho-chloro substitution.
- Absence of Boronic Acid: Ensure no broad singlets (B-OH) are present around 8-9 ppm.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye/Respiratory).[3][4]
- GHS Codes: H315, H319, H335.
- Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile group over long-term storage.

References

- PubChem Compound Summary.2-Chloronicotinonitrile (Precursor Data). National Center for Biotechnology Information. Available at: [\[Link\]](#)

- Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). *Angewandte Chemie International Edition*. (Contextual grounding for the synthetic route described).

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. 9-decen-1-ol, 13019-22-2 \[thegoodscentscompany.com\]](https://www.thegoodscentscompany.com)
- [4. 2-methyl-3-heptanone, 13019-20-0 \[thegoodscentscompany.com\]](https://www.thegoodscentscompany.com)
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